molecular formula C31H29Cl2N7O2 B1149949 THZ1 Hydrochloride

THZ1 Hydrochloride

Cat. No.: B1149949
M. Wt: 602.5 g/mol
InChI Key: LSAGMHUBJCPLJS-ICSBZGNSSA-N
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Description

Cyclin-dependent kinase 7 (CDK7) inhibitors are a class of compounds that target and inhibit the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of cyclin-dependent kinase 7 have been associated with various types of cancer, making it a promising target for cancer therapy .

Scientific Research Applications

Cyclin-dependent kinase 7 inhibitors have a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclin-dependent kinase 7 inhibitors typically involves multiple steps, including the formation of key intermediates and the final cyclization or coupling reactions. For example, one common synthetic route involves the use of pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through a series of reactions including nucleophilic substitution, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of cyclin-dependent kinase 7 inhibitors often involves optimizing the synthetic routes for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Cyclin-dependent kinase 7 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cyclin-dependent kinase 7 inhibitors include:

    Hydrogen peroxide: Used for oxidation reactions.

    Sodium borohydride: Used for reduction reactions.

    Nucleophiles and electrophiles: Used for substitution reactions.

Major Products

The major products formed from these reactions are typically the desired cyclin-dependent kinase 7 inhibitors with specific functional groups that enhance their inhibitory activity .

Mechanism of Action

Cyclin-dependent kinase 7 inhibitors exert their effects by binding to the active site of cyclin-dependent kinase 7, thereby preventing its interaction with cyclin H and MAT1. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the phosphorylation of RNA polymerase II and the regulation of transcription factors such as p53 and estrogen receptor .

Comparison with Similar Compounds

Cyclin-dependent kinase 7 inhibitors can be compared with other cyclin-dependent kinase inhibitors, such as:

    Cyclin-dependent kinase 4/6 inhibitors: Target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are also involved in cell cycle regulation. Examples include palbociclib, ribociclib, and abemaciclib.

    Cyclin-dependent kinase 9 inhibitors: Target cyclin-dependent kinase 9, which is involved in transcription elongation.

Cyclin-dependent kinase 7 inhibitors are unique in their dual role in regulating both cell cycle progression and transcription, making them particularly effective in targeting cancers with dysregulated transcriptional processes .

Properties

Molecular Formula

C31H29Cl2N7O2

Molecular Weight

602.5 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride

InChI

InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+;

InChI Key

LSAGMHUBJCPLJS-ICSBZGNSSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl

Synonyms

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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